molecular formula C27H26N2O4S2 B2716177 N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1112311-07-5

N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B2716177
CAS No.: 1112311-07-5
M. Wt: 506.64
InChI Key: CNUDCOQMHLUQSN-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide (CAS: 1112311-07-5) is a thiophene-2-carboxamide derivative with a molecular formula of C27H26N2O4S2 and a molecular weight of 506.6363 g/mol . Its structure features a thiophene core substituted with a phenyl group at position 4, a methyl(4-methylphenyl)sulfamoyl group at position 3, and a carboxamide linker connected to a 4-methoxyphenylmethyl moiety. The methoxy group enhances solubility compared to non-polar substituents, while the sulfamoyl group may contribute to hydrogen-bonding interactions in biological systems. This compound is marketed for research use, though its specific biological activities remain uncharacterized in the provided evidence .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S2/c1-19-9-13-22(14-10-19)29(2)35(31,32)26-24(21-7-5-4-6-8-21)18-34-25(26)27(30)28-17-20-11-15-23(33-3)16-12-20/h4-16,18H,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUDCOQMHLUQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzylamine, N-methyl-N-(p-tolyl)sulfonamide, and 4-phenylthiophene-2-carboxylic acid. The synthetic route may involve:

    Amide Bond Formation: The carboxylic acid group of 4-phenylthiophene-2-carboxylic acid reacts with 4-methoxybenzylamine to form an amide bond.

    Sulfonamide Formation: N-methyl-N-(p-tolyl)sulfonamide is introduced to form the sulfonamide linkage.

    Coupling Reactions: Various coupling reagents and catalysts, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), may be used to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The mechanism by which it exerts its effects involves the inhibition of specific kinases that play crucial roles in cancer cell proliferation and survival. For instance, compounds with similar structural features have been shown to inhibit the activity of kinases involved in the MAPK signaling pathway, which is often dysregulated in cancer .

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of related compounds on various human cancer cell lines, including breast and colon cancer cells. The results indicated a significant reduction in cell viability, suggesting that the compound may induce apoptosis in cancer cells .

Cell LineIC50 (µM)Mechanism of Action
HCT-11615.72Apoptosis induction
MCF-712.53Cell cycle arrest
HeLa18.00Kinase inhibition

Anti-inflammatory Properties

The compound's sulfonamide moiety is known for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research has shown that similar compounds can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Case Study: In Vivo Studies

In vivo models have demonstrated that compounds with similar structures can reduce inflammation markers significantly when administered in controlled doses, indicating potential applications in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Antimicrobial Activity

The structural characteristics of N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide suggest potential antimicrobial properties. Research into related compounds has shown effectiveness against various bacterial strains, including resistant strains.

Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

  • Structural Modifications : Investigating how changes to the chemical structure affect biological activity could lead to more potent derivatives.
  • Combination Therapies : Assessing the efficacy of this compound in combination with existing therapies could enhance treatment outcomes for cancer and inflammatory diseases.
  • Clinical Trials : Initiating clinical trials will be essential to evaluate safety, efficacy, and pharmacokinetics in humans.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Synthesis Notes Reference
N-[(4-Methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide (Target) C27H26N2O4S2 506.6363 4-Methoxyphenylmethyl, methyl(4-methylphenyl)sulfamoyl, phenyl Available commercially
N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide C25H21ClN2O3S2 497.024 4-Chlorophenyl, methyl(4-methylphenyl)sulfamoyl, phenyl Not specified
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C16H10F3N3O4S2 429.39 Nitro, thiazol-2-yl, trifluoromethyl, methoxy 42% purity via HATU coupling
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C14H7F2N3O3S2 367.35 Nitro, thiazol-2-yl, 3,5-difluorophenyl 99.05% purity
N-(4-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide C18H14ClNOS2 363.89 4-Chlorophenylsulfanylmethyl, thiophene-2-carboxamide Not specified
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C18H13Cl2NO3S2 426.34 Bis(4-chlorophenyl), methanesulfonyl Not specified

Key Structural and Functional Differences

Substituent Effects on Solubility and Bioavailability: The methoxy group in the target compound improves hydrophilicity compared to the chloro substituent in its chlorophenyl analog (e.g., C25H21ClN2O3S2, ). Chlorine’s electronegativity may enhance membrane permeability but reduce aqueous solubility .

Sulfamoyl Group Variations: The methyl(4-methylphenyl)sulfamoyl group in the target compound provides steric bulk and moderate lipophilicity, whereas methanesulfonyl groups (e.g., C18H13Cl2NO3S2, ) are smaller and more polar, affecting binding interactions.

Purity and Synthesis Efficiency :

  • Nitrothiophene derivatives synthesized via HATU-mediated coupling exhibited variable purity (42% vs. 99.05%), highlighting challenges in optimizing reactions for complex substituents .

Biological Activity Trends: While the target compound’s activity is unspecified, structurally related thiophene derivatives (e.g., 2-(4-methylphenylimino)-N-(2-chlorophenyl) analogs) have demonstrated antimicrobial, anti-inflammatory, and analgesic activities . Substituents like thiazol-2-yl (in C16H10F3N3O4S2) are associated with antibacterial properties .

Biological Activity

N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiophene ring fused with a carboxamide group and various aromatic substituents. Its molecular formula is C20H19N2O4S2C_{20}H_{19}N_{2}O_{4}S_{2} with a molecular weight of approximately 451.0 g/mol. The compound exhibits a complex arrangement that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives, including the target compound. Research indicates that these derivatives can act as biomimetics of established anticancer agents like Combretastatin A-4 (CA-4).

Key Findings from Research Studies

  • Cell Line Studies :
    • In vitro studies demonstrated that certain thiophene derivatives exhibit cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. Specifically, compounds similar to this compound showed an IC50 as low as 5.46 µM, indicating potent activity against tumor growth .
  • Mechanisms of Action :
    • The mechanism involves interference with tubulin dynamics, akin to the action of colchicine and CA-4, disrupting microtubule formation and leading to apoptosis in cancer cells. The structural features of the thiophene ring enhance its interaction with tubulin, which is critical for maintaining cell structure and function during mitosis .
  • Apoptotic Induction :
    • Compounds derived from this class have been shown to induce apoptosis through the activation of caspases and subsequent DNA fragmentation. For example, studies on related compounds indicated that they could trigger apoptotic pathways effectively at low concentrations (e.g., 2.5 µM) within hours of treatment .

Comparative Analysis

Compound IC50 (µM) Mechanism Cell Line
This compound5.46Tubulin inhibitionHep3B
Combretastatin A-410Tubulin inhibitionVarious
Compound 8 (related)2.5Apoptosis inductionK562

Case Studies

  • Study on Thiophene Derivatives : A study synthesized several thiophene carboxamide derivatives and assessed their biological activities against Hep3B cells. The results indicated that modifications in the thiophene structure significantly influenced cytotoxicity and apoptotic induction capabilities .
  • In Vivo Assessments : Although primarily in vitro data is available, preliminary in vivo studies suggest that these compounds may also exhibit antitumor efficacy in animal models, warranting further exploration into their pharmacokinetics and therapeutic windows.

Q & A

Q. How can the synthesis of this compound be optimized for higher yields and purity?

Methodological Answer: Synthetic optimization should focus on reaction conditions and purification techniques. For example:

  • Solvent-free methods (neat or fusion conditions) reduce side reactions and simplify purification .
  • Microwave-assisted synthesis (e.g., using cyclohexanone and Al₂O₃ as a solid support) accelerates reaction kinetics and improves regioselectivity .
  • Chromatographic purification (e.g., silica gel column chromatography) with gradient elution can isolate the target compound from byproducts. Full characterization via NMR (¹H, ¹³C), IR, and mass spectrometry is critical to confirm purity .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of rotamers or tautomers .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula and detect isotopic patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfamoyl, carboxamide) through characteristic absorption bands .
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Q. What safety protocols are critical when handling sulfamoyl-containing compounds like this one?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors, especially during solvent-free or high-temperature steps .
  • Emergency Measures : Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists .

Advanced Research Questions

Q. How can computational tools like SHELX or ORTEP-3 aid in resolving crystallographic data contradictions?

Methodological Answer:

  • SHELXL Refinement : Use iterative refinement cycles to adjust atomic displacement parameters and resolve electron density ambiguities. Validate with R-factor convergence (<5%) and goodness-of-fit (GOF) close to 1 .
  • ORTEP-3 Graphical Interface : Visualize thermal ellipsoids to identify disordered regions or incorrect atom assignments. Overlay experimental and simulated powder XRD patterns to detect twinning or pseudosymmetry .
  • Cross-Validation : Compare crystallographic data with NMR-derived torsion angles to resolve discrepancies in substituent orientations .

Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. crystallography) for this compound?

Methodological Answer:

  • Dynamic Effects Analysis : Use variable-temperature NMR to detect conformational flexibility (e.g., rotation around the sulfamoyl group) that may explain static vs. dynamic structural differences .
  • DFT Calculations : Optimize the molecular geometry computationally and compare predicted NMR chemical shifts (e.g., via Gaussian or ORCA) with experimental data to identify outliers .
  • Paramagnetic Relaxation Enhancement (PRE) : If applicable, use spin-labeled analogs to probe transient interactions affecting NMR signals .

Q. What strategies are effective for elucidating the compound’s supramolecular interactions in the solid state?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer. Focus on sulfamoyl and methoxyphenyl groups as interaction hotspots .
  • Cambridge Structural Database (CSD) Mining : Compare packing motifs with analogs (e.g., thiophene-carboxamide derivatives) to identify common interaction patterns .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular bond strengths (e.g., loss of solvent molecules vs. decomposition) .

Q. How can researchers design derivatives to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Targeted Modifications :
    • Sulfamoyl Group : Replace methyl(4-methylphenyl) with bulkier substituents to probe steric effects .
    • Thiophene Core : Introduce electron-withdrawing groups (e.g., nitro, cyano) to assess electronic impacts on reactivity .
  • Synthetic Routes : Use microwave-assisted or flow chemistry for rapid parallel synthesis of derivatives .
  • Biological Assays : Pair synthetic efforts with enzymatic or cellular assays (e.g., kinase inhibition) to link structural changes to activity .

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